3-(Pyridin-2-yl)-1H-indazole hydrochloride
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Overview
Description
3-(Pyridin-2-yl)-1H-indazole hydrochloride is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines and n-(pyridin-2-yl)amides, have been recognized for their wide range of applications in medicinal chemistry . These compounds often interact with various biological targets, influencing numerous physiological processes.
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 3-(Pyridin-2-yl)-1H-indazole hydrochloride might interact with its targets through similar chemical reactions.
Biochemical Pathways
The photophysical behavior of a structurally similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied . This compound exhibits excitation-dependent fluorescence and phosphorescence, suggesting that this compound might also influence light-dependent biochemical pathways.
Pharmacokinetics
The pharmacokinetic profiles of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities, have been evaluated . These studies could provide insights into the potential pharmacokinetic behavior of this compound.
Result of Action
Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound might have similar effects.
Action Environment
The success of suzuki–miyaura cross-coupling, a widely-used reaction in the synthesis of complex organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions such as temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable indazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or indazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or indazole rings.
Scientific Research Applications
3-(Pyridin-2-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
3-(Pyridin-2-yl)-1H-indazole hydrochloride is unique due to its specific combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3.ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;/h1-8H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMKPRGIKHEQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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